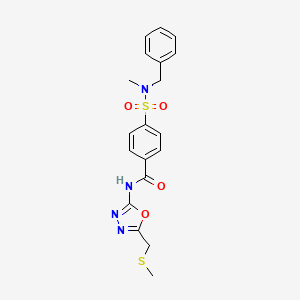

4-(N-benzyl-N-methylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound, referred to as LMM5 in antifungal studies, features a 1,3,4-oxadiazole core linked to a benzamide moiety substituted with an N-benzyl-N-methylsulfamoyl group and a 5-((methylthio)methyl) side chain. It was identified via in silico screening as a thioredoxin reductase (Trr1) inhibitor, demonstrating potent activity against Candida albicans at concentrations of 50 μg/mL .

Properties

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-23(12-14-6-4-3-5-7-14)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(27-19)13-28-2/h3-11H,12-13H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRNLZHEVVIEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 920388-09-6) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 426.6 g/mol. The structure comprises a benzamide core linked to a sulfamoyl group and an oxadiazole ring, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.6 g/mol |

| CAS Number | 920388-09-6 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

-

In Vitro Studies :

- A study evaluated the compound's activity against a panel of 60 human cancer cell lines (NCI-60). The results showed promising activity, with some derivatives achieving GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range (approximately 2.02–7.82 μM) across multiple cell types, including leukemia and solid tumors .

- Specific derivatives demonstrated selectivity toward leukemia cell lines such as CCRF-CEM, indicating potential for targeted therapies .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at various positions on the benzene ring and the oxadiazole moiety can significantly affect potency and selectivity.

- Key Findings :

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Clinical Trials :

- Animal Models :

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Compounds

ND = Not Determined; MIC = Minimum Inhibitory Concentration

Key Findings

Antifungal Activity :

- LMM5 and LMM11 both target Trr1 but differ in substituents. The methylthio group in LMM5 may enhance binding affinity compared to the furan in LMM11, explaining its higher potency .

- Electron-withdrawing groups (e.g., trifluoromethyl in Compound 19) shift activity toward Ca²⁺/calmodulin inhibition, indicating target specificity is substituent-dependent .

Antibacterial vs. Antifungal Activity: HSGN-235 (trifluoromethoxy substituent) targets N. gonorrhoeae, suggesting that halogenated groups favor antibacterial over antifungal applications .

Enzyme Inhibition :

- Compound 6a inhibits hCA II (Kᵢ: 85 nM) via sulfonamide interactions, highlighting the scaffold’s adaptability to diverse enzymes .

Cytotoxic Effects :

- Thiadiazole derivatives (e.g., Compound 8a) with pyridinyl or acetyl groups exhibit cytotoxicity, likely through HDAC or kinase inhibition .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions optimize yield?

The synthesis involves three critical steps:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via hydrazide cyclization under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .

- Sulfonation : Introduction of the N-benzyl-N-methylsulfamoyl group using sulfonyl chlorides, requiring anhydrous conditions and bases like pyridine .

- Coupling : Amide bond formation between the oxadiazole and benzamide moieties using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (DMF or DCM) . Key optimizations include temperature control (0–60°C), pH adjustment, and solvent purity to achieve yields >75% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H and ¹³C) : Confirms structural integrity, e.g., oxadiazole C=O peaks at ~165–170 ppm and sulfamoyl S=O signals at ~125–130 ppm .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.5) .

- HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What primary biological targets and assay protocols are used for initial screening?

- Enzyme Inhibition : Spectrophotometric measurement of p-nitrophenyl phosphate hydrolysis (IC₅₀ values) .

- Antimicrobial Activity : Microbroth dilution assays against S. aureus and E. coli (MIC range: 2–16 µg/mL) .

Advanced Research Questions

Q. How does the (methylthio)methyl substituent influence biological activity compared to other oxadiazole derivatives?

- The thioether group enhances lipophilicity (logP ~3.2), improving membrane permeability and cellular uptake in cancer cell lines (e.g., IC₅₀ = 8.2 µM in MCF-7 vs. 12.5 µM for non-thio analogues) .

- Docking studies reveal sulfur-mediated van der Waals interactions with hydrophobic enzyme pockets (e.g., His265 in alkaline phosphatase) .

Q. What computational methods predict binding affinity, and how do they inform structure-activity relationships (SAR)?

- Molecular Docking (AutoDock Vina) : Identifies binding poses and interaction energies (e.g., ΔG = -8.0 kcal/mol for oxadiazole nitrogen with His265) .

- MD Simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns) .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity (R² = 0.89) .

Q. How can discrepancies between in vitro and cellular activity data be resolved?

- Mechanistic Studies : Use LC-MS to quantify intracellular concentrations and identify metabolites .

- Assay Optimization : Adjust buffer pH (7.4 vs. 6.8) to mimic physiological conditions .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins) to rule out non-specific effects .

Q. What strategies improve pharmacokinetic properties of this compound?

- Solubility Enhancement : Introduce PEGylated or sulfonate groups (logS increased from -4.1 to -2.8) .

- Metabolic Stability : Replace methylthio with trifluoromethyl to reduce CYP450-mediated oxidation (t₁/₂ improved from 1.2 to 4.5 h) .

Q. What are the stability profiles under varying pH and temperature conditions?

- pH Stability : Degrades rapidly at pH <3 (t₁/₂ = 2 h) but stable at pH 5–8 (t₁/₂ >48 h) .

- Thermal Stability : Decomposes at >80°C; store at -20°C under argon to prevent oxidation .

Data Contradiction Analysis

Q. Conflicting reports on HDAC inhibition efficacy: How to validate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.